Cas no 2138099-27-9 (4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol)
amino}cyclohexan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138099-27-9x500.png)
4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- 2138099-27-9
- EN300-1160277
- 4-ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol
- 4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol
-
- インチ: 1S/C14H27NO2/c1-4-11-5-6-12(16)9-13(11)15(2)14(7-8-14)10-17-3/h11-13,16H,4-10H2,1-3H3
- InChIKey: TWFORSIQRNJNNO-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1(CC1)N(C)C1CC(CCC1CC)O
計算された属性
- せいみつぶんしりょう: 241.204179104g/mol
- どういたいしつりょう: 241.204179104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 32.7Ų
4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160277-1.0g |
4-ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol |
2138099-27-9 | 1g |
$1442.0 | 2023-06-08 | ||
Enamine | EN300-1160277-0.5g |
4-ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol |
2138099-27-9 | 0.5g |
$1385.0 | 2023-06-08 | ||
Enamine | EN300-1160277-10.0g |
4-ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol |
2138099-27-9 | 10g |
$6205.0 | 2023-06-08 | ||
Enamine | EN300-1160277-0.1g |
4-ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol |
2138099-27-9 | 0.1g |
$1269.0 | 2023-06-08 | ||
Enamine | EN300-1160277-2.5g |
4-ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol |
2138099-27-9 | 2.5g |
$2828.0 | 2023-06-08 | ||
Enamine | EN300-1160277-5.0g |
4-ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol |
2138099-27-9 | 5g |
$4184.0 | 2023-06-08 | ||
Enamine | EN300-1160277-0.25g |
4-ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol |
2138099-27-9 | 0.25g |
$1328.0 | 2023-06-08 | ||
Enamine | EN300-1160277-0.05g |
4-ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol |
2138099-27-9 | 0.05g |
$1212.0 | 2023-06-08 |
4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-olに関する追加情報
Introduction to 4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol (CAS No. 2138099-27-9)
4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol is a complex organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2138099-27-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The intricate architecture of this molecule, featuring a cyclohexane ring substituted with an ethyl group, a nitrogen-containing side chain, and a cyclopropyl moiety, contributes to its distinct chemical properties and potential therapeutic applications.
The molecular structure of 4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol is characterized by its stereochemical complexity, which arises from the presence of multiple chiral centers. This stereochemistry is crucial for determining the compound's biological activity and pharmacokinetic behavior. The presence of a methoxymethyl group in the side chain further enhances the molecule's versatility, allowing for various chemical modifications that can fine-tune its biological properties.
In recent years, there has been growing interest in the development of novel compounds that target specific biological pathways involved in human diseases. 4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol has emerged as a potential candidate in this context due to its unique structural features. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and neurological disorders. These findings have prompted further investigation into its pharmacological profile and potential therapeutic applications.
The synthesis of 4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol presents significant challenges due to the complexity of its molecular structure. Advanced synthetic methodologies, including asymmetric catalysis and protecting group strategies, are employed to achieve high yields and enantiomeric purity. The development of efficient synthetic routes is essential for scaling up production and conducting comprehensive biological evaluations.
One of the most intriguing aspects of 4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol is its potential role in drug discovery. The compound's structural motifs are reminiscent of known bioactive molecules, suggesting that it may interact with specific targets in biological systems. Researchers are exploring various pharmacophores within this molecule to identify key interactions with enzymes and receptors. This approach could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have enabled the use of molecular modeling techniques to predict the binding affinity and interaction patterns of 4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol with biological targets. These simulations provide valuable insights into the compound's mechanism of action and help guide experimental design. By integrating computational methods with experimental data, scientists can accelerate the discovery process and identify promising candidates for further development.
The pharmacokinetic properties of 4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its clinical potential. Preclinical studies are being conducted to evaluate its bioavailability, half-life, and metabolic pathways. These studies will provide critical information for optimizing drug formulations and dosing regimens.
Another area of interest is the potential use of 4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol as a scaffold for structure-based drug design. By modifying specific functional groups within the molecule, researchers can generate libraries of derivatives with tailored biological activities. This approach leverages the known bioactivity of the parent compound while exploring new chemical space for drug discovery.
The future prospects for 4-Ethyl-3-{[1-(methoxymethyl)cyclopropyl](methyl)amino}cyclohexan-1-ol are promising, given its unique structural features and potential therapeutic applications. Further research is needed to fully elucidate its biological activity and develop effective synthetic strategies for large-scale production. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in realizing the full potential of this compound in drug development.
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